Cas no 1532423-83-8 (3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)

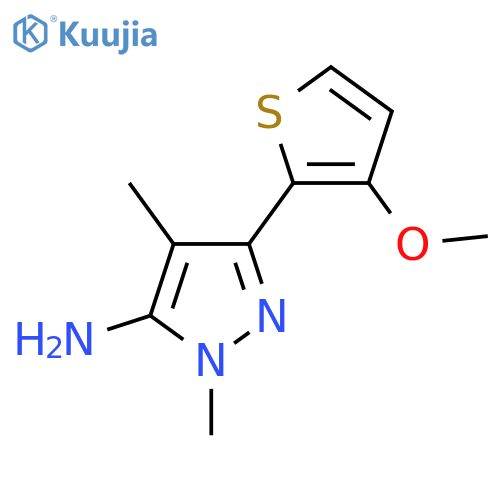

1532423-83-8 structure

商品名:3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine

- EN300-1147853

- 1532423-83-8

- AKOS019692496

-

- インチ: 1S/C10H13N3OS/c1-6-8(12-13(2)10(6)11)9-7(14-3)4-5-15-9/h4-5H,11H2,1-3H3

- InChIKey: FYKXUSVUHCRFOR-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1C1C(C)=C(N)N(C)N=1)OC

計算された属性

- せいみつぶんしりょう: 223.07793322g/mol

- どういたいしつりょう: 223.07793322g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147853-10g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 95% | 10g |

$3622.0 | 2023-10-25 | |

| Enamine | EN300-1147853-1.0g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1147853-5g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 95% | 5g |

$2443.0 | 2023-10-25 | |

| Enamine | EN300-1147853-1g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 95% | 1g |

$842.0 | 2023-10-25 | |

| Enamine | EN300-1147853-0.25g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 95% | 0.25g |

$774.0 | 2023-10-25 | |

| Enamine | EN300-1147853-0.5g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 95% | 0.5g |

$809.0 | 2023-10-25 | |

| Enamine | EN300-1147853-0.05g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 95% | 0.05g |

$707.0 | 2023-10-25 | |

| Enamine | EN300-1147853-2.5g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 95% | 2.5g |

$1650.0 | 2023-10-25 | |

| Enamine | EN300-1147853-0.1g |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |

1532423-83-8 | 95% | 0.1g |

$741.0 | 2023-10-25 |

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

1532423-83-8 (3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量